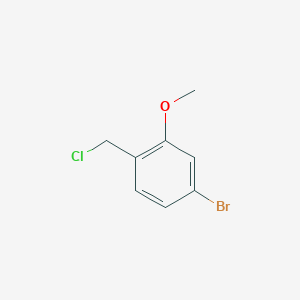

4-Bromo-1-(chloromethyl)-2-methoxybenzene

Description

Significance as a Versatile Synthetic Intermediate

The primary significance of 4-Bromo-1-(chloromethyl)-2-methoxybenzene lies in its role as a multi-functional synthetic intermediate. evitachem.com Organic chemists utilize it as a starting material or a key component in the synthesis of more complex molecular architectures. evitachem.com The molecule possesses several reactive sites that can be addressed selectively under different reaction conditions.

The chloromethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, thiols, or cyanides. The bromine atom on the aromatic ring is a good leaving group in nucleophilic aromatic substitution and can participate in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the methoxy (B1213986) group can be cleaved under specific conditions to yield a phenol (B47542), providing another point for chemical modification. chlorobenzene.ltd This trifunctional nature allows for sequential and regioselective reactions, making it a powerful tool in multi-step syntheses.

Its utility is highlighted in the construction of scaffolds for medicinal chemistry and drug discovery, where its reactive handles are used to build molecules with potential pharmacological activity. evitachem.comchlorobenzene.ltd For instance, structurally related bromo-benzylbenzene derivatives serve as crucial intermediates in the synthesis of pharmaceuticals like dapagliflozin. google.comgoogle.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈BrClO |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 200 °C (392 °F) |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ethyl acetate |

| Stability | Generally stable under standard laboratory conditions |

Data sourced from multiple chemical property databases. evitachem.com

Overview of Research Trajectories in Advanced Synthesis and Materials Science

The application of this compound extends beyond traditional organic synthesis into more specialized areas of research, including advanced synthesis and materials science. evitachem.com

In advanced synthesis, research focuses on leveraging its unique reactivity for the efficient construction of complex target molecules. This includes its use as a precursor for creating hydroxylated metabolites of polychlorinated biphenyls (PCBs), which are important for toxicological and environmental studies. researchgate.net The synthetic routes to produce this compound itself are also a subject of research, with methods like the chloromethylation of 1-bromo-2-methoxybenzene using formaldehyde (B43269) and hydrochloric acid, or the bromination of 4-(chloromethyl)-2-methoxybenzene, being common strategies. evitachem.com

In the field of materials science, this compound serves as a monomer or a cross-linking agent in the production of specialty polymers and advanced materials. evitachem.com The presence of the reactive chloromethyl and bromo functionalities allows for its incorporation into polymer chains or for the modification of material surfaces. These materials may possess specific properties, such as thermal stability, flame retardancy (due to the bromine content), or tailored optical and electronic characteristics, making them suitable for specialized applications. evitachem.com

Table 2: Synthesis Methods for Substituted Benzene (B151609) Derivatives

| Starting Material | Reagents | Product |

| 1-Bromo-2-methoxybenzene | Formaldehyde (CH₂O), Hydrochloric acid (HCl) | This compound |

| 4-(Chloromethyl)-2-methoxybenzene | Bromine (Br₂), Iron(III) bromide (FeBr₃) | This compound |

| (4-bromo-2-methyl-phenyl)methanol | Methanesulfonyl chloride, Triethylamine (B128534) | 4-bromo-1-(chloromethyl)-2-methylbenzene |

| 5-bromo-2-chlorobenzoic acid | Oxalyl chloride, Phenetole, Aluminum chloride | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene |

This table illustrates common synthetic transformations for related compounds, highlighting the versatility of these intermediates. evitachem.comgoogle.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(chloromethyl)-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSZRNLPDPCOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697375 | |

| Record name | 4-Bromo-1-(chloromethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917379-12-5 | |

| Record name | 4-Bromo-1-(chloromethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Characteristics Relevant to Reactivity

Systematic IUPAC Nomenclature and Common Synonyms

The compound with the chemical structure of a benzene (B151609) ring substituted with a bromo, a chloromethyl, and a methoxy (B1213986) group is systematically named in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The accepted IUPAC name is 4-Bromo-1-(chloromethyl)-2-methoxybenzene . msu.edu

Beyond its systematic name, this compound is also known by several synonyms in commercial and research contexts. These alternative names, while not formally recognized by IUPAC, are frequently encountered in chemical literature and supplier catalogs.

| Property | Value |

| IUPAC Name | This compound |

| Synonym(s) | 4-Bromo-2-methoxybenzyl chloride, 5-Bromo-2-methoxybenzyl chloride, Benzene, 4-bromo-1-(chloromethyl)-2-methoxy- |

| CAS Number | 7017-52-9 |

| Molecular Formula | C8H8BrClO |

| Molecular Weight | 235.51 g/mol |

Steric and Electronic Influences of Substituents on Aromatic Ring and Chloromethyl Group Reactivity

The reactivity of this compound is significantly influenced by the interplay of steric and electronic effects of its three substituents: the bromo group, the methoxy group, and the chloromethyl group. These effects determine the reactivity of both the aromatic ring and the benzylic carbon of the chloromethyl group.

Electronic Effects on the Aromatic Ring:

The electronic effects of the substituents on the aromatic ring dictate its susceptibility to electrophilic aromatic substitution reactions. These effects are a combination of induction and resonance.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group. organicchemistrytutor.com It exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, this is significantly outweighed by its strong electron-donating resonance effect (+R) where the lone pairs on the oxygen atom can be delocalized into the benzene ring. This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comoneclass.com

Chloromethyl Group (-CH₂Cl): The chloromethyl group is generally considered a weakly deactivating group. The electronegative chlorine atom withdraws electron density from the methyl group through an inductive effect, which in turn withdraws electron density from the aromatic ring. This deactivates the ring towards electrophilic substitution.

Combined Directing Effects:

In this compound, the powerful activating and ortho, para-directing methoxy group at position 2 has the dominant influence on the position of electrophilic attack. The bromo group at position 4 and the chloromethyl group at position 1 also influence the regioselectivity. The positions ortho to the methoxy group are 1 and 3, and the para position is 5. The positions ortho to the bromo group are 3 and 5, and the para position is 1. The methoxy group strongly activates positions 3 and 5. The bromo group deactivates the ring but directs to positions 3 and 5. Therefore, electrophilic substitution is most likely to occur at positions 3 and 5.

Steric Effects:

Steric hindrance can also play a role in determining the regioselectivity of reactions. The substituents on the ring can physically block the approach of a reagent to a particular site. In this molecule, the chloromethyl group and the bromo group are ortho to position 5, which might sterically hinder attack at this position to some extent compared to position 3, which is only ortho to the methoxy and bromo groups.

Reactivity of the Chloromethyl Group:

The chloromethyl group is a reactive functional group, primarily participating in nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom. This makes it susceptible to attack by nucleophiles.

The benzene ring, particularly with the electron-donating methoxy group, can stabilize the transition state of nucleophilic substitution at the benzylic carbon. This stabilization occurs through the delocalization of developing positive charge in an SN1-type mechanism or by stabilizing the electron-rich transition state in an SN2-type mechanism. The presence of the methoxy group, especially at the ortho position, enhances the reactivity of the chloromethyl group towards nucleophilic displacement.

Synthetic Methodologies and Strategic Approaches to 4 Bromo 1 Chloromethyl 2 Methoxybenzene

Established Synthetic Pathways

The traditional synthesis of 4-bromo-1-(chloromethyl)-2-methoxybenzene typically relies on a sequence of well-established aromatic substitution reactions. The order of these reactions is critical to ensure the correct placement of the substituents due to their directing effects on the benzene (B151609) ring.

Strategic Halogenation Protocols

Halogenation, specifically bromination, is a key step in the synthesis. The starting material for this step is often a precursor that already contains the methoxy (B1213986) and chloromethyl groups.

A primary method for introducing the bromine atom is the electrophilic aromatic substitution of 4-(chloromethyl)-2-methoxybenzene. evitachem.com This reaction typically employs bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate the highly electrophilic bromine cation that attacks the aromatic ring. evitachem.com The methoxy group is a strong activating group and an ortho-, para-director, while the chloromethyl group is a weakly deactivating ortho-, para-director. The bromine is directed to the position para to the methoxy group and ortho to the chloromethyl group.

More advanced protocols utilize alternative brominating agents for improved handling and selectivity. One such method involves the use of tetrabutylammonium (B224687) tribromide (Bu₄NBr₃). rsc.org Research has shown this reagent to be effective in the bromination of substituted methoxybenzoic acids, achieving high yields. For instance, the bromination of 4-methoxybenzoic acid using Bu₄NBr₃ at 100 °C resulted in a 98% yield of the desired bromo-substituted product. rsc.org This approach offers advantages as Bu₄NBr₃ is a solid, making it easier and potentially safer to handle than elemental bromine. rsc.org

Regioselective Chloromethylation Techniques

The introduction of the chloromethyl (-CH₂Cl) group onto the benzene ring is commonly achieved through chloromethylation. A standard method is the Blanc chloromethylation reaction, which involves treating the aromatic substrate with formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride (HCl) under acidic conditions. evitachem.com This reaction is often facilitated by a Lewis acid catalyst like zinc chloride (ZnCl₂). evitachem.com The reaction proceeds via an electrophilic aromatic substitution mechanism where an in-situ generated hydroxymethyl carbocation acts as the electrophile. evitachem.com

When starting with 1-bromo-2-methoxybenzene, the chloromethylation must be regioselective. The methoxy group strongly directs substitution to the para position, leading to the formation of this compound. evitachem.com

Another widely used strategy for creating the benzylic chloride functionality is the conversion of a corresponding benzyl (B1604629) alcohol. This involves the substitution of the hydroxyl group with a chlorine atom using various chlorinating agents. A favored laboratory method is the reaction of the alcohol with thionyl chloride (SOCl₂), often in a solvent like chloroform, which can produce the target chloride with high efficiency. For example, the conversion of 4-methoxybenzyl alcohol to its corresponding chloride using this method has been reported to achieve a 93% yield.

| Reaction Type | Precursor | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|---|

| Halogenation | 4-(chloromethyl)-2-methoxybenzene | Br₂, FeBr₃ | Classical electrophilic aromatic substitution. | evitachem.com |

| Halogenation | 4-methoxybenzoic acid (analogue) | Bu₄NBr₃, 100 °C, 6 h | Uses a solid, manageable brominating agent; reported high yield (98%). | rsc.org |

| Chloromethylation | 1-bromo-2-methoxybenzene | Formaldehyde, HCl, ZnCl₂ | Blanc chloromethylation; regioselectivity directed by the methoxy group. | evitachem.com |

| Chloromethylation (from alcohol) | (4-bromo-2-methoxyphenyl)methanol | SOCl₂, Chloroform, 0°C | Common conversion of benzyl alcohols to benzyl chlorides; high yield potential. |

Methodologies for Methoxy Group Incorporation

The methoxy group is a crucial substituent that significantly influences the reactivity and electronic properties of the benzene ring. Its incorporation is a fundamental step that can be performed at various stages of the synthesis. The primary strategies for introducing a methoxy group include the O-alkylation of a corresponding phenolic intermediate. evitachem.com This nucleophilic substitution reaction, often carried out under basic conditions, involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkylating agent like methyl iodide or dimethyl sulfate (B86663).

An alternative approach is the reductive alkylation of aldehydes. This method can be part of a multi-step sequence where a precursor aldehyde is converted, which may involve its reduction to an alcohol followed by subsequent reactions. evitachem.com

Novel and Evolving Synthetic Routes

Modern organic synthesis is increasingly focused on developing more efficient, selective, and sustainable methods. This includes the application of advanced catalytic systems and the adoption of green chemistry principles to minimize environmental impact.

Catalytic Approaches in C-C and C-X Bond Formation

Recent advances in catalysis offer powerful tools for constructing molecular frameworks. While traditional methods rely on classical electrophilic substitutions, modern approaches utilize transition metal-catalyzed cross-coupling reactions to form C-C and C-X (where X is a heteroatom) bonds with high precision.

Dehydrative coupling reactions, for instance, have emerged as an atom-economical strategy. These methods involve the coupling of alcohols (C-OH) with other nucleophilic partners (C-H), generating water as the only byproduct. researchgate.net Transition metals such as palladium and copper are often used to catalyze these transformations, enabling the formation of C-C bonds under relatively mild conditions. researchgate.net Such strategies could be envisioned for the synthesis of this compound by coupling appropriately designed precursors.

Furthermore, photocatalysis has emerged as a powerful technique for forging C-S bonds and has potential applications in C-X bond formation without the need for transition metals. orgsyn.org These light-driven methods align with green chemistry principles by operating under mild conditions and often utilizing readily available catalysts. orgsyn.org The development of catalytic systems, including those based on palladium, nickel, and copper, has significantly expanded the scope of cross-coupling reactions, allowing for the synthesis of complex molecules that were previously difficult to access. orgsyn.orgrsc.org

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry aim to reduce the environmental footprint of chemical processes. uniroma1.it These principles are increasingly being applied to the synthesis of complex organic molecules.

Key aspects of green synthesis relevant to this compound include:

Atom Economy and Waste Prevention : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple transformations occur in a single reactor, are a prime example. nih.govgoogle.com This minimizes the need for intermediate purification steps, reducing solvent usage and waste generation. google.com

Use of Safer Chemicals : Whenever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. The use of tetrabutylammonium tribromide as a solid brominating agent instead of volatile liquid bromine is an example of this principle in action. rsc.org

Safer Solvents and Auxiliaries : The choice of solvent is critical. Green approaches favor the use of recoverable solvents or, ideally, solvent-free reactions. nih.gov For example, processes have been developed where solvents like toluene (B28343) can be recovered, minimizing organic waste. nih.gov Avoiding solvents like acetonitrile (B52724), which can lead to the formation of impurities under certain reaction conditions, also represents a greener and more efficient process design. google.com

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste and often enabling more selective transformations. uniroma1.it The catalytic approaches discussed in the previous section are inherently greener than many classical stoichiometric methods.

| Approach | Principle / Method | Description | Reference |

|---|---|---|---|

| Catalytic | Dehydrative C-C Coupling | Transition metal-catalyzed reaction of alcohols with C-H nucleophiles, producing water as a byproduct. Represents a highly atom-economical approach. | researchgate.net |

| Catalytic | Photocatalysis | Use of visible light to drive chemical reactions, often without transition metals, under mild conditions. | orgsyn.org |

| Green Chemistry | One-Pot Synthesis | Performing multiple reaction steps in a single vessel to reduce solvent use, purification steps, and waste. | nih.govgoogle.com |

| Green Chemistry | Safer Reagents | Substituting hazardous reagents like liquid bromine with a more manageable solid alternative like Bu₄NBr₃. | rsc.org |

| Green Chemistry | Solvent Management | Utilizing recoverable solvents (e.g., toluene) or avoiding solvents that can cause side reactions and impurities (e.g., acetonitrile). | nih.govgoogle.com |

Solvent Selection and Minimization

The choice of solvent is a critical parameter in the synthesis of this compound, influencing reaction rates, yields, and the impurity profile. The primary synthetic route, the chloromethylation of 1-bromo-2-methoxybenzene, is typically conducted in the presence of a Lewis acid catalyst and requires a solvent that is inert to the highly reactive electrophile generated in situ.

Commonly employed solvents in related chloromethylation and subsequent reaction steps include:

Dichloromethane (B109758) (DCM) : Often used as a solvent for reactions involving the introduction of a chloromethyl group or for subsequent transformations. For instance, the reaction of (4-bromo-2-methyl-phenyl)methanol with methanesulfonyl chloride and triethylamine (B128534) is performed in dichloromethane to yield a related chloromethylated compound. chemicalbook.com Its low boiling point facilitates easy removal post-reaction, but its environmental and health concerns necessitate careful handling and minimization.

Toluene : Utilized primarily during the work-up phase for extraction of the product from the aqueous reaction mixture. google.comgoogle.com It is less volatile than dichloromethane and can be a suitable alternative for extraction processes.

Tetrahydrofuran (THF) : Can be added to the reaction mixture before reduction steps that may follow a chloromethylation or Friedel-Crafts reaction. google.com

Ethanol (B145695) : Employed in the final purification stages, specifically for recrystallization. google.comgoogle.com The crude product can be dissolved in ethanol and precipitated by cooling, which is an effective method for purification.

Table 1: Solvent Applications in the Synthesis and Purification of this compound and Related Compounds

| Solvent | Application Stage | Purpose | Reference |

|---|---|---|---|

| Dichloromethane | Synthesis / Reaction | Primary reaction medium | chemicalbook.com |

| Toluene | Work-up / Extraction | Extraction of the product from the aqueous phase | google.comgoogle.com |

| Tetrahydrofuran | Synthesis / Reaction | Co-solvent before a reduction step | google.com |

| Ethanol | Purification | Recrystallization of the final product | google.comgoogle.com |

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Analyzing the primary synthetic routes to this compound provides insight into their intrinsic efficiency.

Two plausible synthetic pathways are:

Chloromethylation of 1-bromo-2-methoxybenzene : This is a common and direct method involving the reaction of 1-bromo-2-methoxybenzene with an electrophilic source of a chloromethyl group, typically generated from formaldehyde and hydrogen chloride. evitachem.com

Reaction : C₇H₇BrO + CH₂O + HCl → C₈H₈BrClO + H₂O

Analysis : This reaction incorporates the majority of the atoms from the reactants into the final product, with only a molecule of water generated as a byproduct. This leads to a high theoretical atom economy (approximately 92.9%), making it an efficient pathway from an atom-utilization perspective.

Bromination of 4-(chloromethyl)-2-methoxybenzene : This alternative route involves the electrophilic aromatic substitution of a bromine atom onto the pre-formed chloromethylated anisole (B1667542) derivative. evitachem.com

Reaction : C₈H₉ClO + Br₂ → C₈H₈BrClO + HBr

Analysis : In this electrophilic substitution, a molecule of hydrogen bromide (HBr) is formed as a byproduct for every molecule of product. The mass of this byproduct is significant compared to the desired product, resulting in a lower atom economy (approximately 74.4%).

Table 2: Atom Economy Comparison of Synthetic Routes

| Synthetic Route | Reactants | Products | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Chloromethylation | 1-bromo-2-methoxybenzene, Formaldehyde, HCl | This compound | Water (H₂O) | ~92.9% |

| Bromination | 4-(chloromethyl)-2-methoxybenzene, Bromine (Br₂) | This compound | Hydrogen Bromide (HBr) | ~74.4% |

From this analysis, the chloromethylation of 1-bromo-2-methoxybenzene is the preferred route in terms of atom economy. Maximizing atom economy is a key strategy in sustainable chemical synthesis as it directly correlates with waste minimization. jocpr.com

Isolation and Purification Techniques for Synthetic Intermediates and Products

The isolation and purification of this compound and its intermediates are crucial for obtaining a product of high purity. The techniques employed are standard organic chemistry laboratory procedures, adapted to the specific properties of the compounds involved.

A typical multi-step procedure following the synthesis involves:

Quenching : The reaction is first terminated, often by the careful addition of water to the reaction mixture. google.comgoogle.com

Extraction : The aqueous mixture is then extracted with a water-immiscible organic solvent. Dichloromethane and toluene are commonly used for this purpose. chemicalbook.comgoogle.comgoogle.com This step separates the desired organic product from water-soluble reagents and byproducts. Multiple extractions are often performed to maximize the recovery of the product.

Washing : The combined organic extracts are washed, typically with water and then a saturated aqueous sodium chloride (brine) solution. chemicalbook.com This removes residual water-soluble impurities and helps to break up any emulsions. In some cases, washing with a basic solution like aqueous sodium bicarbonate is used to neutralize excess acid. google.com

Drying and Concentration : The washed organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄). chemicalbook.com After filtering off the drying agent, the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, which may be an oil or a solid residue. chemicalbook.comgoogle.comgoogle.com

Final Purification : The crude product is then subjected to one or more purification techniques:

Crystallization/Recrystallization : This is a highly effective method for purifying solid products. The crude material is dissolved in a suitable hot solvent, such as ethanol, and then allowed to cool slowly. google.comgoogle.com The pure product crystallizes out of the solution, leaving impurities behind. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. google.comgoogle.com

Column Chromatography : For complex mixtures or when crystallization is not effective, silica (B1680970) gel column chromatography is employed. chemicalbook.comgoogle.com The crude product is passed through a column of silica gel, eluting with a solvent system (e.g., hexane (B92381) and ethyl acetate) that separates the components based on their polarity. chemicalbook.com Fractions are collected and those containing the pure product are combined and concentrated.

The choice of purification method depends on the physical state of the product (solid or liquid) and the nature of the impurities.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1 Chloromethyl 2 Methoxybenzene

Reactions Involving the Chloromethyl Functional Group

The chloromethyl group attached to the benzene (B151609) ring is a primary benzylic halide. This structural feature is the source of its characteristic reactivity, primarily in substitution, elimination, and reduction reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The carbon-chlorine bond in the chloromethyl group is susceptible to attack by a wide variety of nucleophiles. evitachem.com As a benzylic halide, it can react via both SN1 and SN2 mechanisms, with the specific pathway being influenced by the reaction conditions, the solvent, and the nature of the nucleophile.

SN2 Pathway : As a primary halide, the chloromethyl group is sterically accessible, favoring a bimolecular (SN2) pathway where a nucleophile directly displaces the chloride ion in a single, concerted step. Strong, less-hindered nucleophiles promote this mechanism.

SN1 Pathway : The presence of the benzene ring and the electron-donating methoxy (B1213986) group can stabilize the formation of a transient benzylic carbocation upon departure of the chloride leaving group. This stabilization makes a unimolecular (SN1) pathway viable, especially with weaker nucleophiles or in polar, protic solvents that can solvate the ionic intermediates.

These substitution reactions are synthetically valuable for introducing a variety of functional groups.

Table 1: Examples of Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | R-NH₂ | Secondary Benzylamine |

| Thiol | R-SH | Benzyl (B1604629) Thioether |

| Cyanide | NaCN | Benzyl Nitrile |

| Azide | NaN₃ | Benzyl Azide |

| Hydroxide | NaOH | Benzyl Alcohol |

| Alkoxide | R-ONa | Benzyl Ether |

Elimination Reactions

When 4-Bromo-1-(chloromethyl)-2-methoxybenzene is treated with a strong, sterically hindered base, an elimination reaction (typically following an E2 mechanism) can occur, though it often competes with substitution. libretexts.org In this process, the base abstracts a proton from the chloromethyl group while the chloride ion is simultaneously eliminated. This reaction is less common than substitution for this substrate but is a potential pathway under specific conditions. The expected product would be a reactive styrene (B11656) derivative.

Reductive Transformations

The chloromethyl group can undergo reductive dehalogenation, a transformation that replaces the chlorine atom with a hydrogen atom. evitachem.com This reaction effectively converts the chloromethyl group into a simple methyl group, yielding 4-bromo-2-methoxy-1-methylbenzene. This reduction can be accomplished using various reducing agents common in organic synthesis, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or with metal hydrides. This process is useful when the chloromethyl group is used to direct other reactions and is no longer needed in the final product.

Reactions of the Bromo-Substituted Aromatic Ring

The bromine atom attached directly to the aromatic ring provides a second site for reactivity, primarily through the formation of organometallic intermediates or via palladium-catalyzed coupling reactions. evitachem.com

Organometallic Coupling Reactions (e.g., Palladium-Catalyzed Cross-Couplings)

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov Research has demonstrated that highly selective coupling can be achieved at the C(sp²)–Br bond without affecting the C(sp³)–Cl bond of the chloromethyl group. nih.gov This selectivity is synthetically powerful, allowing for the construction of complex biaryl systems.

In a typical Suzuki-Miyaura reaction, this compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. Studies on the analogous compound 1-bromo-4-(chloromethyl)benzene show excellent yields for this selective transformation. nih.gov

Table 2: Selective Suzuki-Miyaura Coupling of 1-bromo-4-(chloromethyl)benzene with Arylboronic Acids

| Arylboronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| p-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | 4'-(Chloromethyl)-4-methyl-1,1'-biphenyl | 93% |

| m-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | 4'-(Chloromethyl)-3-methyl-1,1'-biphenyl | 98% |

| (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | 4'-(Chloromethyl)-4-methoxy-1,1'-biphenyl | 91% |

| (3-Chlorophenyl)boronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | 3-Chloro-4'-(chloromethyl)-1,1'-biphenyl | 73% |

(Data adapted from studies on 1-bromo-4-(chloromethyl)benzene, demonstrating the principle of selective C-Br coupling). nih.gov

Metal-Halogen Exchange Reactions (e.g., Lithiation, Grignard Formation)

The bromine atom can be swapped for a metal, such as lithium or magnesium, to create a highly reactive organometallic intermediate. This metal-halogen exchange is a fundamental transformation for forming new carbon-carbon or carbon-heteroatom bonds.

Lithiation : Reaction with a strong organolithium reagent, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) results in a bromine-lithium exchange. google.comnih.gov The low temperature is crucial to prevent the highly reactive aryllithium intermediate from reacting with other parts of the molecule or solvent. The resulting aryllithium species is a powerful nucleophile and can react with a wide range of electrophiles.

Grignard Formation : The corresponding Grignard reagent can be formed through reaction with magnesium metal or, more commonly for aryl bromides, via a magnesium-halogen exchange with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). google.comharvard.edu This method often proceeds under milder conditions than direct lithiation and offers excellent functional group tolerance. harvard.edu

Table 3: Metal-Halogen Exchange Reagents and Intermediates

| Reaction | Reagent | Conditions | Organometallic Intermediate |

|---|---|---|---|

| Lithiation | n-Butyllithium | THF, -78 °C | 4-Lithio-1-(chloromethyl)-2-methoxybenzene |

Electrophilic Aromatic Substitution (EAS) with Deactivating Halogen and Activating Methoxy Groups

The benzene ring of this compound is substituted with three groups that exert distinct electronic effects, influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The methoxy group (-OCH₃) is a strong activating group due to its ability to donate electron density to the aromatic ring via resonance, and it is an ortho, para-director. The bromine atom (-Br) is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The chloromethyl group (-CH₂Cl) is weakly deactivating due to the inductive effect of the chlorine atom.

In EAS reactions on this compound, the powerful activating and ortho, para-directing effect of the methoxy group is expected to be the dominant influence on the position of the incoming electrophile. The positions ortho and para to the methoxy group are C3 and C5 (and C6, which is equivalent to C2 and already substituted). The C5 position is also ortho to the bromine atom. The C3 position is meta to the bromine and ortho to the chloromethyl group.

Given these competing influences, the substitution pattern is a result of the synergistic and antagonistic effects of the substituents. The strong activation by the methoxy group suggests that substitution will occur at one of the positions it activates. The C5 position is activated by both the methoxy and bromo groups through resonance, making it a likely site for electrophilic attack. The C3 position is activated by the methoxy group but deactivated by the inductive effect of the adjacent chloromethyl group. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product |

| HNO₃/H₂SO₄ | 4-Bromo-1-(chloromethyl)-2-methoxy-5-nitrobenzene |

| Br₂/FeBr₃ | 1,4-Dibromo-5-(chloromethyl)-2-methoxybenzene |

| SO₃/H₂SO₄ | 5-Bromo-4-(chloromethyl)-2-methoxybenzenesulfonic acid |

| CH₃Cl/AlCl₃ | 4-Bromo-1-(chloromethyl)-2-methoxy-5-methylbenzene |

Reactivity of the Methoxy Group

The methoxy group in this compound is a key functional handle that can undergo several transformations, enabling further diversification of the molecular scaffold.

Demethylation Reactions

The cleavage of the methyl ether to yield the corresponding phenol (B47542) is a common and important transformation. This can be achieved using various reagents that are broadly classified as Lewis acids or Brønsted acids.

Strong Lewis acids such as boron tribromide (BBr₃) are highly effective for the demethylation of aryl methyl ethers. The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

Alternatively, strong Brønsted acids like hydrobromic acid (HBr) can be used, often at elevated temperatures. The ether oxygen is protonated, making the methyl group susceptible to nucleophilic attack by the bromide ion.

Table 2: Common Reagents for the Demethylation of this compound

| Reagent | Typical Conditions | Product |

| BBr₃ | Dichloromethane (B109758), -78 °C to room temperature | 4-Bromo-2-(chloromethyl)-6-methoxyphenol |

| HBr (48% aq.) | Acetic acid, reflux | 4-Bromo-2-(chloromethyl)-6-methoxyphenol |

| AlCl₃ | Dichloromethane or neat, heated | 4-Bromo-2-(chloromethyl)-6-methoxyphenol |

Selective Functionalization and Activation

Beyond demethylation, the methoxy group can be involved in other selective transformations, although this is less common. In certain contexts, the activation of the ortho-positions by the methoxy group can be exploited for directed metallation reactions, which can then be followed by quenching with an electrophile. However, the presence of the other reactive sites on this compound, particularly the acidic benzylic protons of the chloromethyl group and the potential for Grignard reagent formation at the bromo-substituted position, would make such selective functionalization challenging.

Synergistic Reactivity and Chemo-selectivity Studies

The presence of multiple reactive functional groups in this compound necessitates a careful consideration of chemoselectivity in its reactions. The three primary reactive sites are the chloromethyl group (susceptible to nucleophilic substitution), the bromo-substituted carbon (can undergo metal-halogen exchange or cross-coupling reactions), and the aromatic ring (can undergo electrophilic substitution).

For instance, in a reaction with a nucleophile, substitution at the benzylic position of the chloromethyl group is generally favored over nucleophilic aromatic substitution at the bromo-substituted carbon, which typically requires harsher conditions or transition-metal catalysis.

In the case of organometallic reagents like Grignard reagents, the reaction can be directed towards a specific functional group. For example, the formation of a Grignard reagent at the bromo-substituted position would create a potent nucleophile that could then react with an electrophile. The chemoselectivity of this process would depend on the reaction conditions and the nature of the electrophile.

Mechanistic Elucidation of Key Transformations

Reaction Coordinate Analysis and Energy Profile Determinations

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating reaction mechanisms by calculating the energy profiles of reaction pathways. For the electrophilic aromatic substitution on a molecule like this compound, a reaction coordinate analysis would typically involve calculating the energies of the starting materials, the electrophile, the intermediate Wheland complex (sigma complex), the transition states, and the final products for substitution at all possible positions.

Based on studies of similar substituted benzenes, the energy profile for electrophilic attack would show that the transition state leading to the formation of the Wheland complex is the rate-determining step. The stability of the Wheland complex is a key factor in determining the regioselectivity. For this compound, the Wheland complex resulting from attack at the C5 position would be significantly stabilized by resonance contributions from the adjacent methoxy group, leading to a lower activation energy for this pathway compared to attack at other positions.

Table 3: Hypothetical Relative Activation Energies for Electrophilic Nitration

| Position of Attack | Key Stabilizing/Destabilizing Influences | Predicted Relative Activation Energy (Illustrative) |

| C3 | Activation by -OCH₃, Deactivation by adjacent -CH₂Cl | Moderate |

| C5 | Strong activation by -OCH₃, Resonance stabilization from -Br | Low |

| C6 | Steric hindrance from -OCH₃ and -CH₂Cl | High |

This illustrative table highlights how computational studies could quantify the directing effects of the substituents, providing a more nuanced understanding than qualitative predictions alone.

Characterization of Reactive Intermediates

The reactivity of this compound in nucleophilic substitution reactions is intrinsically linked to the formation and stability of reactive intermediates. The presence of an electron-donating methoxy group at the ortho position and a halogen at the para position to the chloromethyl group influences the reaction mechanism, which can proceed through a stepwise (SN1) or a concerted (SN2) pathway. The characterization of the intermediates, particularly the potential carbocation in an SN1 mechanism, is crucial for understanding the compound's chemical behavior.

Kinetic Studies and Mechanistic Implications

While specific kinetic data for the solvolysis of this compound is not extensively documented in publicly available literature, the behavior of structurally similar compounds, such as substituted benzyl chlorides, provides significant insights. The solvolysis of benzyl chlorides can proceed via an SN1 mechanism, involving the formation of a benzyl carbocation intermediate, or an SN2 mechanism, which involves a single transition state without a discrete intermediate.

Research on the solvolysis of 4-methoxybenzyl chloride demonstrates that it reacts through a stepwise SN1 mechanism, forming a relatively stable 4-methoxybenzyl carbocation intermediate. researchgate.netbeilstein-journals.org The rate of this reaction is sensitive to the ionizing power of the solvent. For instance, the solvolysis rate of 4-methoxybenzyl chloride in liquid ammonia (B1221849) increases with the addition of salts like potassium perchlorate (B79767) (KClO₄), which enhances the ionizing power of the solvent and stabilizes the transition state leading to the carbocation. researchgate.net

The table below, adapted from studies on 4-methoxybenzyl chloride, illustrates the effect of salt concentration on the solvolysis rate, providing a model for the expected behavior of this compound under similar conditions.

Table 1: Effect of KClO₄ on the Solvolysis Rate of 4-Methoxybenzyl Chloride in Liquid Ammonia at 25°C. researchgate.net

| Concentration of KClO₄ (M) | Solvolysis Rate (M⁻¹s⁻¹) |

| 0 | 5.33 x 10⁻⁵ |

| 0.5 | 7.50 x 10⁻⁵ |

| 1.0 | 1.10 x 10⁻⁴ |

| 1.5 | 1.31 x 10⁻⁴ |

Spectroscopic and Computational Characterization of Analogous Carbocations

Direct spectroscopic observation of the 4-bromo-2-methoxybenzyl carbocation is challenging due to its transient nature. However, computational methods and spectroscopic data from closely related, more stable carbocations provide a basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 13C NMR chemical shift of the cationic carbon is a sensitive probe of the charge distribution and stability of a carbocation. For instance, there is a well-established linear correlation between the 13C NMR chemical shifts of carbocations and the 11B NMR chemical shifts of their isoelectronic neutral boron analogs. nih.gov While specific NMR data for the 4-bromo-2-methoxybenzyl carbocation is not available, theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method at the MP2 level of theory (GIAO-MP2) have been shown to accurately predict the chemical shifts of carbocations. nih.gov For the parent methonium ion (CH₅⁺), a hypercoordinate carbocation, the calculated δ¹³C value is -11.5 ppm, indicating significant shielding. nih.gov The 4-bromo-2-methoxybenzyl carbocation would be a more classical, resonance-stabilized carbocation, and its chemical shifts would reflect the delocalization of the positive charge onto the benzene ring.

Mass Spectrometry: While mass spectrometry is a powerful tool for identifying molecular ions, detecting and characterizing a transient reactive intermediate like a carbocation from a reaction mixture requires specialized techniques. The mass spectrum of the parent compound, this compound, would show a molecular ion peak and fragmentation patterns corresponding to the loss of the chloro and methoxy groups. The mass spectrum of a related compound, 4-bromobenzoic acid, shows a prominent molecular ion peak, which can be useful for structural confirmation. nist.gov

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for investigating the structure, stability, and electronic properties of reactive intermediates. For analogous aromatic compounds, DFT calculations have been used to optimize molecular geometries, calculate vibrational frequencies, and analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nist.gov Such calculations for the 4-bromo-2-methoxybenzyl carbocation would provide valuable insights into its geometry, charge distribution, and the extent of resonance stabilization provided by the methoxy group and the bromine atom.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 4-Bromo-1-(chloromethyl)-2-methoxybenzene. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the distinct electronic environments of the protons result in characteristic chemical shifts (δ). The aromatic region of the spectrum is of particular importance for confirming the substitution pattern. The proton on the aromatic ring at position 3 (adjacent to the methoxy (B1213986) and chloromethyl groups) would appear as a doublet. The proton at position 5 would appear as a doublet of doublets due to coupling with the protons at positions 3 and 6, and the proton at position 6 would appear as a doublet. The methoxy group (–OCH₃) protons typically appear as a sharp singlet, while the benzylic protons of the chloromethyl group (–CH₂Cl) also produce a distinct singlet at a downfield position due to the electronegativity of the adjacent chlorine atom.

¹³C NMR spectroscopy provides information on the carbon framework. Each unique carbon atom in the molecule produces a separate signal. The spectrum would show distinct peaks for the methoxy carbon, the chloromethyl carbon, and the six aromatic carbons, with the carbon atoms bonded to bromine and oxygen appearing at characteristic downfield shifts.

Beyond initial structural confirmation, NMR is a powerful tool for real-time reaction monitoring. For instance, in syntheses where this compound is a product, the appearance of its characteristic peaks and the disappearance of reactant signals can be tracked to determine reaction completion and identify the formation of any by-products. google.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on standard additive models and comparison with similar structures. The solvent used is typically CDCl₃.

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C3-H) | ¹H | ~7.4 - 7.6 | d |

| Aromatic-H (C5-H) | ¹H | ~7.2 - 7.4 | dd |

| Aromatic-H (C6-H) | ¹H | ~6.8 - 7.0 | d |

| Chloromethyl (-CH₂Cl) | ¹H | ~4.6 - 4.8 | s |

| Methoxy (-OCH₃) | ¹H | ~3.8 - 4.0 | s |

| Aromatic C-Br | ¹³C | ~112 - 115 | s |

| Aromatic C-Cl | ¹³C | ~128 - 132 | s |

| Aromatic C-H | ¹³C | ~110 - 130 | s |

| Aromatic C-O | ¹³C | ~155 - 158 | s |

| Chloromethyl (-CH₂Cl) | ¹³C | ~45 - 48 | s |

| Methoxy (-OCH₃) | ¹³C | ~55 - 57 | s |

Abbreviations: s = singlet, d = doublet, dd = double doublet

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for confirming the molecular weight of this compound and providing clues about its structure through fragmentation analysis. google.com The nominal molecular weight of this compound is 234 g/mol . A key feature in the mass spectrum is the distinctive isotopic pattern caused by the presence of both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion (M⁺), M+2, M+4, and M+6, confirming the presence of one bromine and one chlorine atom.

Under electron ionization (EI), the molecule undergoes predictable fragmentation. Common fragmentation pathways include the loss of a chlorine radical (•Cl) to form a stable benzylic cation, or the cleavage of the chloromethyl group. Further fragmentation can involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of formaldehyde (B43269) (CH₂O).

Table 2: Key Mass Spectrometry Fragments for this compound

m/z values correspond to the most abundant isotopes (⁷⁹Br and ³⁵Cl).

| m/z (Mass/Charge) | Proposed Fragment Identity | Fragmentation Pathway |

| 234/236/238 | [M]⁺ (Molecular Ion) | Intact molecule |

| 199/201 | [M - Cl]⁺ | Loss of a chlorine radical |

| 185/187 | [M - CH₂Cl]⁺ | Loss of the chloromethyl group |

| 170/172 | [M - Cl - CHO]⁺ | Loss of chlorine followed by formaldehyde |

| 155 | [M - Br]⁺ | Loss of a bromine radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and its complementary technique, Raman spectroscopy, are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The IR spectrum would display several characteristic absorption bands. Strong bands corresponding to the C-O stretching of the aryl-alkyl ether (methoxy group) are expected. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The aliphatic C-H stretching of the chloromethyl and methoxy groups will appear just below 3000 cm⁻¹. The C-Cl and C-Br stretching vibrations are also detectable, typically appearing in the fingerprint region of the spectrum (below 800 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 2980 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aryl-Alkyl Ether (C-O) | Asymmetric Stretch | 1275 - 1200 |

| Aryl-Alkyl Ether (C-O) | Symmetric Stretch | 1075 - 1020 |

| C-Cl | Stretch | 800 - 600 |

| C-Br | Stretch | 680 - 515 |

X-ray Diffraction Studies of Crystalline Derivatives and Intermediates

While this compound may be a liquid or low-melting solid at room temperature, X-ray diffraction remains a crucial technique for the absolute structural confirmation of its crystalline derivatives or synthetic intermediates. researchgate.netsemanticscholar.org If a suitable single crystal of a related compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure. semanticscholar.org

This powerful technique yields precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. It can definitively establish the substitution pattern on the benzene (B151609) ring, leaving no ambiguity. Furthermore, analysis of the crystal packing can reveal important intermolecular interactions, such as halogen bonding or π–π stacking, which influence the physical properties of the material. researchgate.netsemanticscholar.org For example, studies on various bromo-derivatives have successfully used X-ray diffraction to elucidate their molecular structures and packing diagrams. researchgate.netsemanticscholar.org

Chromatographic Methods for Purity Assessment and Isomeric Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the chemical purity of this compound and for separating it from potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is widely used for purity analysis. google.com A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is effective for detection, as the aromatic ring of the compound absorbs UV light. This method can effectively separate the target compound from non-polar and polar impurities.

Gas Chromatography (GC) is another powerful tool, particularly well-suited for analyzing volatile and thermally stable compounds like this one. GC can provide excellent separation of positional isomers, which might be present as by-products from the synthesis (e.g., from the bromination of 2-methoxybenzyl chloride). A nonpolar or medium-polarity capillary column coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) would be the standard setup. The retention time is a reliable identifier for the compound under specific conditions, and the peak area provides a quantitative measure of its purity.

Table 4: Application of Chromatographic Methods

| Technique | Typical Stationary Phase | Primary Application | Key Information Obtained |

| HPLC | Reversed-Phase (e.g., C18) | Purity assessment, quantification | Retention time, peak purity, separation from non-volatile impurities |

| GC | Non-polar (e.g., DB-5) or medium-polarity | Purity assessment, isomeric analysis | Retention time, separation of volatile isomers and by-products |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 4-Bromo-1-(chloromethyl)-2-methoxybenzene. Methodologies such as the B3LYP functional combined with basis sets like 6-31+g(d,p) are commonly used to optimize the molecular geometry and compute key electronic parameters. samipubco.com

The distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting the molecule's reactivity. The presence of an electron-donating methoxy (B1213986) group (-OCH3) and electron-withdrawing bromo (-Br) and chloromethyl (-CH2Cl) groups creates a unique electronic profile. The methoxy group increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, while the halogens withdraw electron density. This interplay governs the molecule's susceptibility to electrophilic and nucleophilic attacks.

Electrostatic potential maps visually represent the charge distribution, highlighting electron-rich areas (in red) that are prone to electrophilic attack and electron-poor regions (in blue) that are susceptible to nucleophilic attack. samipubco.com For instance, the negative potential is expected to be concentrated around the oxygen and bromine atoms, while the hydrogen atoms of the methyl and chloromethyl groups would exhibit a positive potential.

Table 1: Theoretical Methods for Electronic Structure Calculation

| Method | Basis Set | Calculated Properties |

|---|---|---|

| Density Functional Theory (DFT) | 6-31+g(d,p), cc-pVTZ | Optimized geometry, HOMO-LUMO energies, Mulliken atomic charges, electrostatic potential |

| Hartree-Fock (HF) | 6-31G* | Initial geometry optimization, orbital energies |

Table 2: Key Reactivity Parameters Derived from Quantum Chemical Calculations

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule; a smaller gap implies higher reactivity. |

| Mulliken Atomic Charges | Provides insight into the distribution of charge among the atoms, identifying electrophilic and nucleophilic centers. |

| Fukui Functions | Predicts the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. |

Molecular Dynamics Simulations of Reaction Pathways and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in various environments. By simulating the motion of atoms and molecules over time, MD can provide insights into reaction mechanisms and the influence of solvents on conformational stability and reactivity.

For instance, MD simulations can be employed to model the nucleophilic substitution reactions that this compound readily undergoes. The chloromethyl group is a reactive site for such reactions. Simulations can track the trajectory of an incoming nucleophile and the departure of the chloride leaving group, helping to elucidate the transition state and the energy barriers of the reaction.

The choice of solvent is critical in chemical reactions, and MD simulations can effectively model solvent effects. In polar solvents, the solvent molecules can stabilize charged intermediates and transition states, thereby influencing the reaction rate. In non-polar solvents, the behavior would be different. MD simulations can explicitly model the solvent molecules and their interactions with the solute, providing a detailed picture of the solvation shell and its impact on the reaction pathway. This is particularly relevant for understanding reactions in non-aqueous environments, which are common in industrial applications. nih.gov

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are also employed to predict spectroscopic parameters, which can aid in the experimental characterization of this compound. Quantum chemical calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). wikipedia.org

Structure-Reactivity Relationship (SAR) Modeling in Non-Biological Contexts

Structure-Reactivity Relationship (SAR) models are statistical models that correlate the chemical structure of a compound with its reactivity or other properties. While often used in drug discovery to predict biological activity, SAR can also be applied in non-biological contexts to predict properties like reaction rates, stability, or material properties.

For this compound, a QSAR model could be developed to predict its reactivity in a specific class of reactions, for example, its performance as an alkylating agent. This would involve compiling a dataset of similar aromatic halides and their experimentally determined reaction rates. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound in the dataset. These descriptors can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Such as HOMO/LUMO energies and partial atomic charges.

Physicochemical descriptors: Such as hydrophobicity (logP).

By applying statistical methods like multiple linear regression or machine learning algorithms, a mathematical model can be built that links these descriptors to the observed reactivity. Such a model could then be used to predict the reactivity of new, untested compounds, thereby accelerating the discovery of new reagents and materials. For instance, QSAR studies on benzyl (B1604629) halides have shown that their reactivity can be correlated with parameters like the energy of the lowest unoccupied molecular orbital (E-LUMO) and hydrophobicity. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Complex Organic Molecules and Fine Chemicals

The primary application of 4-bromo-1-(chloromethyl)-2-methoxybenzene in organic synthesis is as an intermediate for producing more complex molecules and fine chemicals. evitachem.com Its utility stems from the differential reactivity of its functional groups, which allows for sequential and controlled chemical modifications. The chloromethyl group is highly susceptible to nucleophilic substitution, while the bromo group is ideal for metal-catalyzed cross-coupling reactions. evitachem.com

This compound serves as a crucial starting material in multi-step syntheses. For instance, it is a known precursor in the synthesis of dapagliflozin, a medication used in the management of type 2 diabetes. google.com The synthesis involves reacting the chloromethyl group and subsequently modifying the bromo-substituted ring to build the final, complex drug molecule. google.comgoogle.com

The reactivity of this compound is influenced by the interplay between its electron-donating (-OCH₃) and electron-withdrawing (-Br, -CH₂Cl) substituents, which facilitates diverse reaction pathways. evitachem.com

Table 1: Key Reactions of this compound

| Reaction Type | Reagents/Conditions | Group Involved | Description |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Chloromethyl (-CH₂Cl) | The chlorine atom is displaced by a nucleophile, allowing for the attachment of various side chains. evitachem.com |

| Friedel-Crafts Alkylation | Aromatic compounds, Lewis Acid (e.g., AlCl₃) | Chloromethyl (-CH₂Cl) | The compound acts as an alkylating agent to attach the bromo-methoxybenzyl group to another aromatic ring. google.com |

| Grignard Reaction | Magnesium (Mg) | Bromo (-Br) | Formation of a Grignard reagent, which can then react with various electrophiles to form new carbon-carbon bonds. wikipedia.org |

Building Block in Polymer Chemistry and Advanced Materials

In the realm of materials science, this compound functions as a specialized monomer or building block for the synthesis of functional polymers and advanced materials. evitachem.com Its reactive handles allow for its incorporation into polymer chains, either as part of the backbone or as a pendant group, which can then be further functionalized.

The chloromethyl group is particularly useful for initiating polymerization or for grafting onto existing polymer backbones. Polymers containing chloromethylstyrene units, for example, undergo various chemical transformations to modify their properties. sid.irresearchgate.net By analogy, polymers incorporating this compound can be designed. The "post-modification" of polymers containing the bromoaryl group allows for the introduction of new functionalities after polymerization is complete. rsc.org

The incorporation of this building block can influence the properties of the resulting materials, such as thermal stability, gas permeability, and surface properties. researchgate.net The presence of the heavy bromine atom can also impart specific characteristics, such as increased refractive index or flame retardancy.

Role as a Scaffold for Ligand Synthesis in Catalysis

The rigid benzene (B151609) core of this compound, combined with its two distinct reactive sites, makes it an excellent scaffold for designing and synthesizing specialized ligands for metal catalysis. Ligands are crucial components of catalysts, as they modulate the metal center's electronic and steric properties, thereby controlling the catalyst's activity and selectivity.

The synthesis of phosphine (B1218219) ligands, a cornerstone of homogeneous catalysis, can be envisioned using this scaffold. For example, related bromoarenes like 4-bromoanisole (B123540) are used to prepare tris(4-methoxyphenyl)phosphine (B1294419) via a Grignard reaction followed by reaction with phosphorus trichloride. wikipedia.org A similar strategy can be applied to this compound. The bromo group can be converted into a phosphine, while the chloromethyl group can be used to attach the ligand to a support or introduce another functional group.

This dual-handle approach allows for the creation of bidentate or more complex polydentate ligands, where precise spatial arrangement of coordinating atoms is key to catalytic performance.

Intermediate in the Synthesis of Optoelectronic Materials

The development of organic materials for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on precisely engineered molecular components. This compound serves as a valuable intermediate in the synthesis of these materials.

The bromo group is particularly well-suited for use in palladium-catalyzed cross-coupling reactions like the Migita–Kosugi–Stille and Suzuki reactions, which are fundamental methods for creating the π-conjugated systems that define most organic electronic materials. rsc.org These reactions allow for the direct synthesis of π-conjugated polymers with bromoaryl groups in their side chains. rsc.org This functionality enables the construction of polymers with tunable electronic properties.

Furthermore, aromatic compounds with both bromo and chloro substituents are utilized in synthesizing organic nonlinear optical (NLO) materials, which have applications in laser technology and optical communications. researchgate.net The specific substitution pattern on the benzene ring of this compound can be used to fine-tune the electronic structure and, consequently, the optical properties of the final material.

Future Perspectives and Research Challenges

Development of More Efficient and Environmentally Benign Synthetic Protocols

Current synthetic routes to 4-Bromo-1-(chloromethyl)-2-methoxybenzene often rely on classical methods such as the chloromethylation of 1-bromo-2-methoxybenzene using formaldehyde (B43269) and hydrochloric acid with a Lewis acid catalyst, or the electrophilic bromination of 4-(chloromethyl)-2-methoxybenzene with bromine and a catalyst like iron(III) bromide. evitachem.com While effective, these protocols present challenges related to the use of hazardous reagents, generation of waste, and multi-step procedures that can be inefficient.

Future research must prioritize the development of greener and more efficient synthetic strategies. This includes exploring catalytic systems that minimize waste and avoid stoichiometric reagents. The principles of green chemistry, such as maximizing atom economy and using safer solvents, will be paramount. A key challenge is to achieve high regioselectivity under mild conditions, avoiding the formation of unwanted isomers.

Table 1: Comparison of Traditional vs. Prospective Green Synthetic Protocols

| Parameter | Traditional Protocol (e.g., Electrophilic Bromination) | Prospective Green Protocol |

|---|---|---|

| Halogen Source | Liquid Bromine (Br₂) evitachem.com | Catalytic source of bromide or electro-synthesis |

| Catalyst | Stoichiometric Lewis Acids (e.g., FeBr₃) evitachem.com | Recyclable solid acid catalysts or metal-free catalysts |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) chemicalbook.com | Benign solvents (e.g., water, ethanol) or solvent-free conditions rsc.org |

| Byproducts | Acidic waste, catalyst waste | Minimal byproducts, easily recyclable materials |

| Safety | Use of highly corrosive and toxic reagents | Reduced hazard profile with safer starting materials |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is largely dictated by its three functional groups: the bromo, chloromethyl, and methoxy (B1213986) moieties. evitachem.com Current applications primarily exploit the bromo and chloromethyl groups as handles for nucleophilic substitution reactions. evitachem.com The methoxy group acts as an electron-donating group, influencing the reactivity of the aromatic ring. evitachem.com

A significant research challenge lies in uncovering novel reactivity patterns that go beyond simple substitutions. The development of selective, single-step transformations involving multiple functional groups could lead to the rapid assembly of complex molecular architectures. Future research could focus on:

Orthogonal Reactivity: Developing conditions that allow for the selective reaction of either the bromo or the chloromethyl group, leaving the other intact for subsequent transformations.

Domino and Cascade Reactions: Designing multi-step reaction sequences in a single pot, triggered by an initial reaction at one of the functional sites.

Metal-Catalyzed Cross-Coupling: While the bromo group is a logical site for cross-coupling, exploring novel catalytic systems that can differentiate between the C-Br and C-Cl bonds or activate the molecule in unconventional ways remains a frontier.

C-H Activation: Direct functionalization of the aromatic C-H bonds, guided by the existing substituents, could provide new pathways to derivatives that are difficult to access through classical methods.

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis of intermediates like this compound often involves multi-step batch processes with workups that include aqueous washes, extractions, and column chromatography. chemicalbook.com These processes can be time-consuming, difficult to scale, and may present safety issues when handling hazardous reagents.

The integration of its synthesis into automated and flow chemistry platforms represents a significant future direction. Flow chemistry offers numerous advantages, including:

Enhanced Safety: The use of small reactor volumes minimizes the risk associated with handling reactive intermediates and hazardous reagents.

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities.

Scalability: Scaling up production is simplified by running the flow reactor for longer periods, avoiding the challenges of re-optimizing batch processes for larger vessels.

Integration of Purification: In-line purification modules can be incorporated to provide the final product with high purity without the need for traditional, labor-intensive workups.

A key research challenge will be the translation of existing batch protocols, such as those used in the synthesis of related pharmaceutical intermediates, into robust and efficient continuous flow processes. google.comgoogle.com

Table 2: Comparison of Batch vs. Proposed Flow Synthesis

| Feature | Conventional Batch Synthesis chemicalbook.com | Proposed Flow Chemistry Synthesis |

|---|---|---|

| Safety | Handling of bulk hazardous materials (e.g., methanesulfonyl chloride, triethylamine). | Contained system with small internal volume, minimizing exposure. |

| Reaction Time | Long reaction times, often overnight (e.g., 16 hours). chemicalbook.com | Significantly reduced residence times (minutes to hours). |

| Process Control | Difficult to control exotherms in large vessels. | Superior heat and mass transfer for precise temperature control. |

| Workup | Multi-step liquid-liquid extractions and chromatography. chemicalbook.com | Potential for in-line extraction and purification. |

| Scalability | Requires significant redevelopment for different scales. | Linear scalability by extending operation time. |

Emerging Applications in Niche Areas of Chemical Science

While this compound is a known intermediate for certain pharmaceuticals, its potential in other advanced scientific fields is an area ripe for exploration. evitachem.comchemicalbook.com Its unique substitution pattern makes it an attractive scaffold for creating novel molecules with tailored properties.

Emerging application areas that present research opportunities include:

Materials Science: The compound could serve as a monomer or cross-linking agent for the synthesis of functional polymers with specific optical or electronic properties. chlorobenzene.ltd The presence of a heavy bromine atom and a polar methoxy group could be exploited to create materials for applications in optoelectronics or as specialty coatings.

Chemical Biology: As a versatile chemical probe, it can be used to synthesize derivatives for studying biological pathways. evitachem.com Its reactive chloromethyl group allows for covalent modification of biomolecules, enabling its use in proteomics and activity-based protein profiling.

Environmental Science: The compound is a starting material for synthesizing hydroxylated metabolites of polychlorinated biphenyls (PCBs), which is crucial for toxicological studies and for developing analytical standards to monitor environmental contaminants. researchgate.net

The primary challenge in these areas is to design and synthesize novel derivatives and to establish a clear structure-activity or structure-property relationship that guides further development.

Table 3: Potential Emerging Applications

| Field | Potential Role of this compound | Research Objective |

|---|---|---|

| Materials Science | Monomer for specialty polymers. chlorobenzene.ltd | Develop new materials with tailored refractive indices or flame-retardant properties. |

| Chemical Biology | Scaffold for covalent inhibitors or chemical probes. evitachem.com | Design and synthesize tools for studying enzyme function or protein-protein interactions. |

| Environmental Chemistry | Precursor for environmental metabolite standards. researchgate.net | Synthesize certified reference materials for the detection and quantification of PCB metabolites. |

| Medicinal Chemistry | Building block for novel drug scaffolds. chemicalbook.com | Explore new classes of therapeutic agents beyond its current use in synthesizing SGLT2 inhibitor intermediates. punagri.com |

Q & A

Q. Q1: What are reliable synthetic routes for preparing 4-Bromo-1-(chloromethyl)-2-methoxybenzene, and how can regiochemical challenges be addressed?

A: The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with methoxy-group introduction via nucleophilic substitution (e.g., using NaOMe on a brominated precursor), followed by chloromethylation using ClCH₂OCH₃ under Friedel-Crafts conditions. Regiochemical control is critical; steric and electronic effects from the bromine and methoxy groups may necessitate protecting-group strategies or directing agents. For example, the methoxy group (electron-donating) directs electrophiles to the para position, but steric hindrance from the bulky chloromethyl group may require optimized reaction temperatures or catalysts .

Q. Q2: How can purity and structural integrity be validated post-synthesis?

A: Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., coupling patterns for chloromethyl protons at δ ~4.5–5.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 249.9 for C₈H₇BrClO₂).

- X-ray Crystallography : Single-crystal analysis via SHELXL refinement to resolve ambiguities in substitution patterns .

Reactivity and Functionalization

Q. Q3: What nucleophilic substitution pathways are feasible at the chloromethyl group, and how do adjacent substituents influence reactivity?

A: The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Adjacent bromine (electron-withdrawing) increases the leaving-group ability of Cl⁻, while the para-methoxy group stabilizes transition states via resonance. For example, reaction with NaN₃ yields an azide intermediate for click chemistry. Kinetic studies (e.g., monitoring reaction rates in DMF vs. THF) can reveal solvent effects on reactivity .

Q. Q4: Can the bromine substituent participate in cross-coupling reactions, and what catalysts are effective?

A: Bromine is amenable to Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ or Buchwald-Hartwig aminations with Pd₂(dba)₃/XPhos. However, steric hindrance from the chloromethyl group may require bulky ligands (e.g., SPhos) or elevated temperatures. GC-MS tracking of byproducts (e.g., homocoupling) can optimize yields .

Safety and Handling

Q. Q5: What are critical safety considerations when handling the chloromethyl group in this compound?

A: The chloromethyl group can hydrolyze to form bis(chloromethyl) ether, a known carcinogen . Mitigation strategies include: